molecular formula C5H10ClNO B1475367 2-Methylpyrrolidin-3-one hydrochloride CAS No. 1888879-04-6

2-Methylpyrrolidin-3-one hydrochloride

Cat. No.: B1475367
CAS No.: 1888879-04-6
M. Wt: 135.59 g/mol
InChI Key: UHWLTDZLFWQSHN-UHFFFAOYSA-N
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Description

2-Methylpyrrolidin-3-one hydrochloride is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-methylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-5(7)2-3-6-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWLTDZLFWQSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888879-04-6
Record name 2-methylpyrrolidin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolidin-3-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,4-butanediol with ammonia or an amine under acidic conditions to form the pyrrolidinone ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The process includes the purification of the final product through crystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: N-oxides of 2-Methyl-3-pyrrolidinone.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrrolidinone derivatives.

Scientific Research Applications

2-Methylpyrrolidin-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of polymers, resins, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

    N-Methyl-2-pyrrolidone: A widely used solvent with similar structural features but different applications.

    2-Pyrrolidinone: Another pyrrolidinone derivative with applications in organic synthesis and pharmaceuticals.

    3-Pyrrolidinone: Similar in structure but with different reactivity and applications.

Uniqueness: 2-Methylpyrrolidin-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in medicinal chemistry and industrial processes.

Biological Activity

2-Methylpyrrolidin-3-one hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is classified as a pyrrolidine alkaloid. Its structure allows it to interact with various biological targets, influencing several biochemical pathways. The compound is primarily recognized for its potential applications in pharmacology, particularly in the modulation of enzyme activities and cellular processes.

Target Interactions:
The compound acts on specific molecular targets, including enzymes and receptors, which are crucial in various physiological processes. It has been shown to modulate the activity of enzymes involved in inflammatory and metabolic pathways, thereby exerting anti-inflammatory and anticancer effects.

Biochemical Pathways:
this compound influences multiple biochemical pathways:

  • Antioxidant Activity: It exhibits properties that reduce oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory profile.
  • Antimicrobial Activity: It has demonstrated efficacy against various bacterial and fungal strains, indicating potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). The compound's physicochemical characteristics significantly influence these properties:

  • Absorption: It is absorbed through active transport mechanisms.
  • Distribution: The compound is distributed to various tissues where it exerts its biological effects.
  • Metabolism: Metabolized by liver enzymes, it forms active metabolites that contribute to its therapeutic effects.
  • Excretion: Metabolites are primarily excreted via urine.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity:
    A study evaluated the antiproliferative effects of derivatives of 2-methylpyrrolidinone on cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation with GI50 values ranging from 29 nM to 78 nM against various cancer types .
    CompoundGI50 (nM)Cancer Cell Line
    3e29Panc-1
    3b31MCF-7
    Erlotinib33MCF-7
  • Anti-inflammatory Effects:
    In vivo studies demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers in animal models. The dosage-dependent response highlighted its potential therapeutic application in treating inflammatory diseases.

The compound's biochemical properties include:

  • Enzyme Interaction: It can inhibit or activate specific enzymes, affecting their function and activity.
  • Cellular Effects: Influences cellular signaling pathways, gene expression, and metabolism, impacting processes such as cell proliferation and apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrrolidin-3-one hydrochloride
Reactant of Route 2
2-Methylpyrrolidin-3-one hydrochloride

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